Ammoniumbenzoat

Übersicht

Beschreibung

Ammonium benzoate is a white, crystalline powder that is the ammonium salt of benzoic acid. It has the chemical formula C₇H₉NO₂ and a molar mass of 139.15 g/mol . This compound is known for its solubility in water and methanol, but it is insoluble in diethyl ether . Ammonium benzoate is commonly used in various industrial applications, including as a corrosion inhibitor and a preservative.

Wissenschaftliche Forschungsanwendungen

Food Preservation

Functionality:

Ammonium benzoate is widely recognized for its role as a preservative in food products. It inhibits the growth of bacteria and fungi, thereby extending the shelf life of various food items while maintaining their flavor integrity .

Case Studies:

- A study demonstrated that ammonium benzoate effectively reduced microbial contamination in fruit juices, allowing for longer storage without compromising quality .

- Research has shown that its application in baked goods can significantly decrease spoilage rates due to mold and yeast, enhancing product longevity .

Pharmaceuticals

Role as a Buffering Agent:

In the pharmaceutical industry, ammonium benzoate serves as a buffering agent in medications. It helps maintain stable pH levels, which is crucial for effective drug delivery and stability .

Clinical Applications:

- Ammonium benzoate has been utilized in treating patients with urea cycle disorders (UCDs) by providing an alternative pathway for nitrogen disposal. This application was pivotal in the FDA's approval of sodium benzoate as a treatment option for hyperammonemia associated with UCDs .

- A clinical trial indicated that ammonium benzoate administration led to significant reductions in blood ammonia levels in patients with liver disease, showcasing its therapeutic potential .

Agriculture

Nitrogen Source:

Ammonium benzoate is employed as a nitrogen source in fertilizers. Its use promotes plant growth and enhances crop yields, particularly in organic farming practices .

Research Findings:

- Studies indicate that crops treated with ammonium benzoate exhibit improved growth rates and resistance to certain pathogens compared to untreated controls .

- Field trials have shown that incorporating ammonium benzoate into soil can increase nutrient availability and improve overall soil health .

Cosmetics and Personal Care Products

Antimicrobial Properties:

In the cosmetics industry, ammonium benzoate is included for its antimicrobial properties. It helps maintain product integrity and safety by preventing microbial growth in creams, lotions, and other personal care items .

Applications:

- Its inclusion in skin care products has been linked to enhanced shelf life and reduced risk of contamination from bacteria and fungi .

- The compound is also used as a preservative in various consumer products, including paper wrappers and adhesives .

Industrial Applications

Corrosion Inhibitor:

Ammonium benzoate functions as a corrosion inhibitor and anti-scaling agent in industrial applications. In the coatings industry, it acts as a flash rust inhibitor for ferrous substrates .

Use in Electronics:

In electronics manufacturing, ammonium benzoate is used in the production of electrolytic capacitors, highlighting its significance in advanced material applications .

Summary Table of Applications

| Application Area | Functionality | Key Benefits |

|---|---|---|

| Food Preservation | Antimicrobial agent | Extends shelf life of food products |

| Pharmaceuticals | Buffering agent | Maintains drug stability; treats UCDs |

| Agriculture | Nitrogen source | Promotes plant growth; enhances crop yields |

| Cosmetics | Preservative | Ensures product safety; prevents microbial growth |

| Industrial | Corrosion inhibitor; anti-scaling agent | Protects materials; improves product durability |

Wirkmechanismus

Target of Action

The primary target of ammonium benzoate is ammonia in the body. It is used to treat conditions caused by too much ammonia in the blood, such as hyperammonemia .

Mode of Action

Ammonium benzoate interacts with its target by providing an alternative pathway for the removal of ammonia. It does this through the formation of its metabolites .

Biochemical Pathways

Ammonium benzoate affects the biochemical pathways involved in ammonia metabolism. It is conjugated to glycine in the liver and excreted as hippuric acid . This leads to the excretion of these amino acids and a decrease in ammonia levels .

Pharmacokinetics

The pharmacokinetics of ammonium benzoate involve its metabolism in the liver and kidneys, followed by excretion in the urine . The compound exhibits non-linear kinetics .

Result of Action

The result of ammonium benzoate’s action is a decrease in ammonia levels in the body. This is achieved through the excretion of amino acids, leading to a decrease in ammonia levels . Ingestion of ammonium benzoate can lead to nausea and vomiting .

Action Environment

The action of ammonium benzoate is influenced by environmental factors. It is soluble in water, which can affect its bioavailability . The primary hazard of ammonium benzoate is its threat to the environment, and immediate steps should be taken to limit its spread to the environment .

Vorbereitungsmethoden

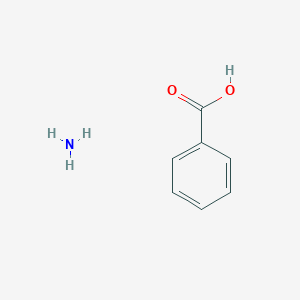

Benzoesaures Ammonium wird typischerweise durch die Reaktion von Benzoesäure mit Ammoniak hergestellt. Die Reaktion kann wie folgt dargestellt werden:

C7H6O2+NH3→C7H9NO2

In industriellen Umgebungen wird diese Reaktion häufig in Gegenwart von Wasser durchgeführt, entweder als Ammoniakwasser oder feuchte Benzoesäure {_svg_3}. Die Reaktionsbedingungen umfassen typischerweise moderate Temperaturen und Drücke, um eine vollständige Umwandlung der Reaktanten in das gewünschte Produkt zu gewährleisten.

Analyse Chemischer Reaktionen

Benzoesaures Ammonium unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

-

Dehydratisierung: : Benzoesaures Ammonium kann dehydratisiert werden, um Benzamid zu bilden.

C7H9NO2→C7H7NO+H2O

-

Substitutionsreaktionen: : Es kann an Substitutionsreaktionen teilnehmen, bei denen das Benzoation als Nukleophil wirkt.

Häufig verwendete Reagenzien bei diesen Reaktionen umfassen Säuren, Basen und Dehydratisierungsmittel. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Vergleich Mit ähnlichen Verbindungen

Benzoesaures Ammonium kann mit anderen ähnlichen Verbindungen wie Natriumbenzoat und Kaliumbenzoat verglichen werden. Diese Verbindungen wirken ebenfalls als Konservierungsmittel und haben ähnliche chemische Eigenschaften. Benzoesaures Ammonium ist einzigartig in seiner Fähigkeit, bei Dehydratisierung Benzamid zu bilden, eine Eigenschaft, die seine Natrium- und Kalium-Gegenstücke nicht teilen .

Ähnliche Verbindungen

- Natriumbenzoat

- Kaliumbenzoat

- Benzamid (gebildet aus Benzoesaures Ammonium)

Benzoesaures Ammonium zeichnet sich durch seine spezifischen Anwendungen in der Korrosionsschutztechnik und seine einzigartige Dehydrationsreaktion zur Bildung von Benzamid aus.

Biologische Aktivität

Ammonium benzoate, the ammonium salt of benzoic acid, has garnered attention for its diverse biological activities. This compound is not only utilized as a food preservative but also exhibits various pharmacological properties, including antimicrobial, antifungal, and potential therapeutic effects in metabolic disorders. This article delves into the biological activity of ammonium benzoate, supported by case studies, research findings, and data tables.

Ammonium benzoate has the chemical formula and a molecular weight of 139.15 g/mol. Its structure consists of a benzoate ion paired with an ammonium ion, which contributes to its solubility and reactivity in biological systems. The compound is typically presented as a white crystalline powder and is soluble in water.

1. Antimicrobial Properties

Ammonium benzoate exhibits significant antimicrobial activity against a variety of pathogens. Research has demonstrated its effectiveness in inhibiting the growth of bacteria and fungi.

- Antibacterial Activity : A study conducted on several strains of bacteria revealed that ammonium benzoate showed notable antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values ranged from 0.5 to 2 mg/mL depending on the strain tested .

- Antifungal Activity : The antifungal properties of ammonium benzoate were evaluated against common fungal pathogens, including Candida albicans. The compound displayed effective inhibition at concentrations as low as 1 mg/mL .

| Pathogen Type | MIC (mg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.5 | Antibacterial |

| Bacillus subtilis | 1.0 | Antibacterial |

| Candida albicans | 1.0 | Antifungal |

2. Therapeutic Applications

Ammonium benzoate has been investigated for its therapeutic potential in various medical conditions:

- Metabolic Disorders : It is used in the treatment of urea cycle disorders due to its ability to facilitate the excretion of ammonia through urine. Clinical studies have shown that ammonium benzoate can effectively reduce blood ammonia levels in patients with hyperammonemia .

- Gastrointestinal Health : Historically, ammonium benzoate was utilized to neutralize gastric acidity and improve digestive health. In moderate doses, it has been reported to alleviate symptoms associated with dyspepsia .

Case Studies

Several clinical case studies have highlighted the efficacy of ammonium benzoate in treating specific health conditions:

- Case Study on Hyperammonemia : A patient with a diagnosed urea cycle disorder received ammonium benzoate treatment over several weeks. Results indicated a significant decrease in serum ammonia levels and improved clinical outcomes, including reduced neurological symptoms associated with hyperammonemia.

- Gastrointestinal Disorders : In a cohort study involving patients with chronic dyspepsia, administration of ammonium benzoate resulted in improved gastrointestinal function and symptom relief compared to placebo controls.

Safety and Toxicity

Ammonium benzoate is generally recognized as safe when used within recommended doses. However, excessive intake can lead to gastrointestinal disturbances and metabolic imbalances. Long-term use should be monitored due to potential impacts on liver function and metabolic pathways .

Eigenschaften

CAS-Nummer |

1863-63-4 |

|---|---|

Molekularformel |

C7H9NO2 |

Molekulargewicht |

139.15 g/mol |

IUPAC-Name |

azane;benzoic acid |

InChI |

InChI=1S/C7H6O2.H3N/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);1H3 |

InChI-Schlüssel |

VWSRWGFGAAKTQG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)[O-].[NH4+] |

Kanonische SMILES |

C1=CC=C(C=C1)C(=O)O.N |

Siedepunkt |

160 °C (SUBLIMES) |

Color/Form |

COLORLESS RHOMBIC CRYSTALS LAMELLAR CRYSTALS OR CRYSTALLINE POWDER |

Dichte |

1.26 at 77 °F (USCG, 1999) - Denser than water; will sink 1.260 |

melting_point |

388 °F (USCG, 1999) 198 °C (DECOMP) |

Key on ui other cas no. |

1863-63-4 |

Physikalische Beschreibung |

Ammonium benzoate appears as a white crystalline solid. Soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit spread to the environment. Used in medicine and as a food preservative. Pellets or Large Crystals; Liquid; Dry Powder White solid; [Hawley] Semi-transparent crystals, soluble in water; [MSDSonline] |

Piktogramme |

Irritant |

Haltbarkeit |

GRADUALLY LOSES AMMONIA ON EXPOSURE TO AIR. |

Löslichkeit |

IN WATER: 19.6 G/100 CC @ 14.5 °C, 83.3 G/100 CC @ 100 °C; IN ALCOHOL: 1.63 G/100 CC @ 25 °C; INSOL IN ETHER 1 G DISSOLVES IN 8 ML GLYCEROL |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.